molecular formula C13H14ClNO3 B13410375 Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate

Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate

Cat. No.: B13410375
M. Wt: 267.71 g/mol
InChI Key: RTNOLJHDGQBEJG-UHFFFAOYSA-N
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Description

Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate is a chemical compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring fused to a seven-membered azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate typically involves multiple steps. One common method starts with parachloroaniline, which reacts with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This intermediate is then coupled with ethyl 4-bromobutyrate to form a compound that is subsequently hydrolyzed and acidified. The resulting compound is converted to acyl chloride using thionyl chloride, followed by a Friedel-Crafts acylation reaction to achieve intramolecular cyclization. Finally, the tosyl groups are removed to yield the target product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogen atoms.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as a selective, competitive antagonist of the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body. By blocking this receptor, the compound can influence various physiological processes, including water reabsorption in the kidneys .

Comparison with Similar Compounds

Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 7-chloro-5-oxo-1,2,3,4-tetrahydro-1-benzazepine-4-carboxylate

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-5-6-15-11-4-3-8(14)7-10(11)12(9)16/h3-4,7,9,15H,2,5-6H2,1H3

InChI Key

RTNOLJHDGQBEJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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